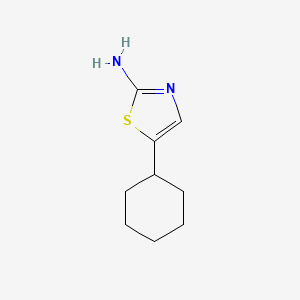

5-Cyclohexyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFLDPBWJJOWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310629 | |

| Record name | 5-Cyclohexyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851233-58-4 | |

| Record name | 5-Cyclohexyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851233-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclohexyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclohexyl 1,3 Thiazol 2 Amine and Its Structural Analogues

Classical and Modern Synthetic Routes to the 2-Aminothiazole (B372263) Nucleus

The formation of the 2-aminothiazole core is a well-established field in heterocyclic chemistry, with several robust methods available. These range from historical name reactions to modern, highly efficient catalytic processes.

The most classical and widely utilized method for constructing the 2-aminothiazole ring is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles specifically, thiourea (B124793). The fundamental mechanism involves the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Modern adaptations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the procedure. Microwave-assisted Hantzsch reactions, for example, have been shown to significantly reduce reaction times from hours to minutes and often result in higher yields with easier product purification compared to conventional heating methods. nih.gov Solvent-free Hantzsch condensations have also been reported, offering a green chemistry approach that can lead to the formation of 2-aminothiazoles in seconds with good yields and a simple workup. organic-chemistry.org

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like 2-aminothiazoles in a single synthetic operation, which is advantageous for creating libraries of compounds. Several one-pot MCRs have been developed for this purpose.

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including 2-aminothiazoles. Palladium-catalyzed cross-coupling reactions are particularly prominent for the N-arylation of the 2-amino group, allowing for the efficient synthesis of diverse libraries of 2-arylaminothiazole derivatives, which are common motifs in medicinal chemistry. acs.orgnih.gov These methods often couple 2-aminothiazole with aryl bromides or triflates and have been optimized to proceed with reasonable catalyst loadings. acs.orgnih.gov

Beyond functionalization, transition metals can also catalyze the formation of the thiazole ring itself. For example, palladium(II) acetate (B1210297) has been used to catalyze the reaction of vinyl azides with potassium thiocyanate (B1210189) to selectively construct 4-substituted 2-aminothiazoles. organic-chemistry.org Copper-catalyzed methods have also been developed, such as the coupling of oxime acetates with isothiocyanates, which proceeds under mild conditions to yield various 4-substituted and 4,5-disubstituted 2-aminothiazoles. organic-chemistry.org

Strategies for Incorporating the Cyclohexyl Moiety at the 5-Position of the Thiazole Ring

Directly synthesizing 5-cyclohexyl-1,3-thiazol-2-amine requires a strategy that specifically introduces the cyclohexyl group at the C5 position. One of the most direct and efficient methods to achieve this is a variation of the Hantzsch synthesis that starts from cyclohexanone (B45756).

The reaction of cyclohexanone with thiourea in the presence of a halogen, such as iodine, provides a direct route to 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a structural analogue where the cyclohexyl ring is fused. mdpi.com A related synthesis to achieve the target compound involves using an α-halocyclohexyl ketone as the starting carbonyl component, which then condenses with thiourea in the classical Hantzsch manner.

Another general strategy for introducing substituents at the 5-position involves the halogenation of a pre-formed 2-aminothiazole ring, followed by a substitution or cross-coupling reaction. jocpr.com

Halogenation: 2-Aminothiazole can be halogenated (e.g., brominated) selectively at the 5-position, which is activated by the electron-donating amino group at C2. jocpr.compharmaguideline.com

Cross-Coupling: The resulting 2-amino-5-halothiazole can then undergo various organometal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce the cyclohexyl group. jocpr.comnih.gov

This two-step approach offers versatility but is less atom-economical than a direct, one-pot synthesis.

Facile One-Pot Procedures for this compound Precursors

One-pot procedures are highly desirable for their operational simplicity and efficiency. The synthesis of 2-aminothiazoles from ketones, thiourea, and an activating agent like iodine or trichloroisocyanuric acid (TCCA) represents a facile one-pot approach. mdpi.comrsc.org

Specifically for the target compound's precursors, the reaction of cyclohexanone, thiourea, and iodine is a prime example of a one-pot synthesis that yields a 2-aminothiazole with a fused cyclohexyl ring. mdpi.com Similarly, a one-pot, three-component reaction can be envisioned starting with a cyclohexyl-containing building block. For example, a reaction between a cyclohexyl methyl ketone, thiourea, and an in-situ halogenating agent under catalytic conditions offers a direct, streamlined route. researchgate.netrsc.org The development of such procedures using magnetically recoverable catalysts has further improved the ease of workup and the sustainability of the synthesis. rsc.org

The table below summarizes findings from a study optimizing a one-pot synthesis of 2-aminothiazoles, demonstrating how reaction parameters can be tuned for maximum yield.

Table 1: Optimization of Reaction Conditions for One-Pot 2-Aminothiazole Synthesis Data based on a model reaction of acetophenone, thiourea, and TCCA.

| Entry | Catalyst Loading (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | EtOH | 80 | 12 | 0 |

| 2 | 0.005 | EtOH | 80 | 4 | 75 |

| 3 | 0.01 | EtOH | 80 | 3.5 | 96 |

| 4 | 0.01 | CH3CN | 80 | 5 | 70 |

| 5 | 0.01 | Toluene | 80 | 6 | 55 |

| 6 | 0.01 | EtOH | 60 | 5 | 80 |

| 7 | 0.01 | EtOH | 25 | 12 | 45 |

Source: Adapted from research on multifunctional nanocatalysts. rsc.org

Analytical and Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the molecular structure. acs.org ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the aromatic thiazole proton, the cyclohexyl protons, and the amine protons. ¹³C NMR reveals the carbon skeleton of the molecule. acs.org ³¹P NMR is also used when phosphorus-containing reagents are involved in the synthesis. benthamdirect.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. acs.org Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the cyclohexyl group. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. acs.org High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. benthamdirect.com

Raman Spectroscopy: This technique can provide complementary vibrational information to IR and is particularly useful for studying tautomeric equilibria, such as the amino-imino tautomerism possible in 2-aminothiazoles. researchgate.net

Chemical Modifications and Derivatization of 5 Cyclohexyl 1,3 Thiazol 2 Amine

Functionalization Strategies at the 2-Amino Position (e.g., acylation, alkylation)

The 2-amino group of the thiazole (B1198619) ring is a primary site for functionalization due to its nucleophilic character. Acylation and alkylation are common strategies to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.

Acylation: The reaction of the 2-amino group with various acylating agents, such as acid chlorides or anhydrides, yields N-acylated derivatives. nih.gov This transformation is often conducted in the presence of a base like triethylamine. nih.gov For instance, reacting 2-aminothiazole (B372263) derivatives with chloroacetyl chloride produces chloroacetamide intermediates, which can be further reacted with amines to create more complex structures. nih.gov This approach allows for the introduction of diverse functionalities, including those that can enhance biological activity. For example, the synthesis of N-acylated 2-amino-5-benzyl-1,3-thiazoles has been reported to generate compounds with anticancer properties. nih.gov

Alkylation: Alkylation introduces alkyl or arylalkyl groups to the 2-amino nitrogen. Research on related 2-aminothiazole structures shows that introducing a methyl or acetyl group at the nitrogen of a 2-aminothiazole skeleton can significantly impact biological potency. nih.gov For example, in a series of N,4-diaryl-1,3-thiazol-2-amines, the N-methyl and N-acetyl derivatives showed reduced antiproliferative activity compared to the unsubstituted parent compound, highlighting the sensitivity of the biological activity to modifications at this position. nih.gov

Table 1: Examples of Functionalization at the 2-Amino Position of Thiazole Derivatives

| Reaction Type | Reagent/Precursor | Resulting Moiety/Compound Class | Significance/Finding | Reference |

|---|---|---|---|---|

| Acylation | Acid Chlorides | N-acylated 2-amino-5-benzyl-1,3-thiazoles | Produced compounds with anticancer activity. | nih.gov |

| Acylation | Chloroacetyl chloride | 2-Chloro-N-(thiazol-2-yl)acetamide intermediates | Key intermediates for further reaction with various amines. | nih.gov |

| Alkylation | Methyl or Acetylating Agents | N-methyl or N-acetyl derivatives of N,4-diaryl-1,3-thiazol-2-amine | Resulted in reduced antiproliferative activity compared to the parent compound. | nih.gov |

Substituent Variations on the Cyclohexyl Ring

Modifying the cyclohexyl ring at the 5-position of the thiazole core is another key strategy for derivatization. These modifications are typically achieved not by direct substitution on the pre-formed scaffold, but by employing appropriately substituted cyclohexyl precursors during the initial synthesis. The lipophilicity and steric bulk of the cyclohexyl group can significantly influence a molecule's interaction with biological targets.

For example, the synthesis of thiazole derivatives often starts from a cyclohexyl-containing precursor like cyclohexyl isothiocyanate or a cyclohexanone (B45756) derivative. nih.govnih.gov In one study, the replacement of a butyl substituent with a more lipophilic cyclohexyl moiety led to a four-fold increase in antibacterial activity, demonstrating the impact of this ring system. nih.gov

The synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues illustrates a related synthetic approach where the cyclohexyl moiety is incorporated from the start via N-cyclohexylrhodanine, which is prepared from cyclohexyl isothiocyanate. nih.govmdpi.com This highlights that variations are introduced via the selection of the initial building blocks rather than subsequent functionalization of the cyclohexyl ring.

Table 2: Synthetic Precursors for Introducing Cyclohexyl Ring Variations

| Precursor | Synthetic Method | Resulting Structure Type | Significance | Reference |

|---|---|---|---|---|

| Cyclohexyl isothiocyanate | Reaction with methyl 2-mercaptoacetate | N-cyclohexylrhodanine | Key intermediate for synthesizing various heterocyclic compounds containing a cyclohexyl group. | nih.govmdpi.com |

| Cyclohexanone | Reaction with thiourea (B124793) and iodine | 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine | Forms a bicyclic system which is a cyclohexyl-fused thiazole, a structural analogue. | nih.gov |

Introduction of Diverse Moieties at Other Thiazole Ring Positions (e.g., 4-position)

The C4 and C5 positions of the thiazole ring are amenable to substitution, allowing for the introduction of a wide range of chemical groups that can fine-tune the electronic and steric properties of the molecule.

Substitution at the 4-Position: The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, allows for substitution at the C4 position by selecting an appropriate α-haloketone. evitachem.com This has been used to create series of N,4-diaryl-1,3-thiazole-2-amines, where various substituted aryl groups are introduced at the 4-position. nih.gov For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent antiproliferative agent, demonstrating the importance of the specific substitution pattern at the C4 position. nih.gov

Substitution at the 5-Position: While the core compound of interest has a cyclohexyl group at C5, other substituents can be introduced at this position. For example, reacting 2-amino-5-bromothiazole with other molecules via Suzuki coupling allows for the introduction of aryl or other groups at the C5 position. nih.govmdpi.com Additionally, the synthesis of 2-amino-5-acylthiazoles has been achieved through a one-pot, three-component cascade reaction, introducing a carbonyl functional group at C5 which can serve as a handle for further derivatization. nih.gov

Table 3: Examples of Substitution at Thiazole Ring Positions C4 and C5

| Position | Synthetic Strategy | Introduced Moiety | Resulting Compound Class | Reference |

|---|---|---|---|---|

| C4 | Hantzsch synthesis with specific α-haloketones | Aryl groups (e.g., 4-methoxyphenyl) | N,4-Diaryl-1,3-thiazole-2-amines | nih.gov |

| C5 | Suzuki coupling | Aryl groups (e.g., 4-fluorophenyl) | N-(5-Arylthiazol-2-yl)amides | nih.govmdpi.com |

| C5 | One-pot three-component cascade | Acyl groups | 2-Amino-5-acylthiazoles | nih.gov |

Synthesis of Hybrid Molecules Featuring the 5-Cyclohexyl-1,3-thiazol-2-yl Scaffold

A powerful approach in drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. nih.gov The 5-cyclohexyl-1,3-thiazol-2-yl scaffold is an attractive building block for this strategy.

Chalcone-Thiazole Hybrids: Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of bioactive compounds. nih.gov Researchers have successfully synthesized novel chalcone-thiazole hybrid molecules by combining the two scaffolds. nih.govnih.govresearchgate.net The synthesis typically involves a Claisen-Schmidt condensation reaction between a thiazole-containing ketone (such as a benzamide (B126) thiazoyl ketone) and a substituted aromatic aldehyde. nih.gov This approach has led to the development of potent inhibitors of enzymes like 5-lipoxygenase. nih.gov

Thiazole-Pyrimidine Hybrids: The thiazole scaffold can also be fused with other heterocyclic systems. For example, a one-pot, multicomponent reaction using a 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation can produce thiazolo[3,2-a]pyrimidine derivatives. clockss.org This method efficiently constructs complex fused heterocyclic systems that incorporate the thiazole ring. clockss.org

Other Hybrids: The versatility of the thiazole scaffold allows for its incorporation into a wide range of molecular architectures. For instance, it has been linked to pyrrole (B145914) rings to create compounds like 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol. evitachem.com

Table 4: Examples of Hybrid Molecules Incorporating the Thiazole Scaffold

| Hybrid Type | Key Reaction | Component Scaffolds | Resulting Hybrid Class | Reference |

|---|---|---|---|---|

| Chalcone-Thiazole | Claisen-Schmidt condensation | Thiazole and Chalcone | Chalcone-thiazole hybrids | nih.gov |

| Thiazole-Pyrimidine | One-pot multicomponent reaction | Thiazole and Pyrimidine | Thiazolo[3,2-a]pyrimidines | clockss.org |

| Thiazole-Pyrrole | Multi-step condensation | Thiazole and Pyrrole | Thiazolyl-dihydro-pyrrol-ols | evitachem.com |

Structure Activity Relationship Sar Studies of 5 Cyclohexyl 1,3 Thiazol 2 Amine Analogues

Influence of Substituent Changes at the 2-Amino Group on Biological Potency and Selectivity

The 2-amino group of the 5-cyclohexyl-1,3-thiazol-2-amine core is a critical site for modification, with substitutions significantly impacting biological activity. The introduction of various functionalities, such as amides and ureas, has been a key strategy to modulate the potency and selectivity of these compounds.

Research on related 2-aminothiazole (B372263) series has demonstrated that acylation of the 2-amino group can lead to a significant enhancement in biological activity. For instance, the introduction of an N-acyl group can alter the electronic properties and hydrogen bonding capabilities of the molecule, influencing its interaction with target proteins. While specific data for N-acylated this compound is limited in publicly available literature, general trends from broader 2-aminothiazole studies suggest that the nature of the acyl group is crucial. For example, in a series of 2-aminothiazole derivatives, the introduction of a substituted benzoyl group at the 2-amino position dramatically improved antitubercular activity.

A hypothetical SAR study could involve the synthesis and evaluation of a series of N-substituted this compound analogues, as depicted in the table below. The biological data would be essential to elucidate the precise impact of each substituent.

| Compound ID | R Group (at 2-amino position) | Biological Activity (e.g., IC50, µM) | Selectivity |

|---|---|---|---|

| 1a | -H (unsubstituted) | - | - |

| 1b | -COCH3 (Acetyl) | - | - |

| 1c | -COPh (Benzoyl) | - | - |

| 1d | -CONHCH3 (Methylurea) | - | - |

| 1e | -CSNHCH3 (Methylthiourea) | - | - |

Conformational and Electronic Effects of Cyclohexyl Ring Modifications

The cyclohexyl ring at the 5-position of the thiazole (B1198619) is a key determinant of the molecule's lipophilicity and spatial arrangement. Modifications to this ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The conformational flexibility of the cyclohexyl ring, which can exist in chair, boat, and twist-boat conformations, allows it to adapt to the topology of the binding site.

A systematic study of cyclohexyl ring modifications would involve the synthesis and testing of analogues with various substituents at different positions of the cyclohexyl ring. This would help to map the steric and electronic requirements of the binding pocket.

| Compound ID | Cyclohexyl Ring Modification | Biological Activity (e.g., IC50, µM) | Conformational Preference |

|---|---|---|---|

| 2a | Unsubstituted | - | Chair |

| 2b | 4-Methylcyclohexyl | - | - |

| 2c | 4-Hydroxycyclohexyl | - | - |

| 2d | 4,4-Dimethylcyclohexyl | - | - |

| 2e | Cyclohexenyl | - | - |

Stereochemical Aspects and Their Impact on Receptor Interactions

The presence of chiral centers in analogues of this compound can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for the specific interaction with chiral biological macromolecules like enzymes and receptors.

For example, if a substituent is introduced on the cyclohexyl ring, a chiral center is created, leading to the possibility of enantiomers. These enantiomers can exhibit significantly different potencies and selectivities. One enantiomer might fit perfectly into the binding site, while the other may have a much lower affinity due to steric clashes or the inability to form key interactions.

Studies on related chiral thiazole derivatives have shown that the biological activity can be highly dependent on the stereochemistry. For instance, in a series of (methoxyalkyl)thiazole 5-lipoxygenase inhibitors, the (S)-enantiomer was found to be two to three orders of magnitude more potent than the (R)-enantiomer, highlighting the critical role of stereochemistry in chiral recognition at the active site. nih.gov

A comprehensive SAR study would necessitate the stereoselective synthesis and biological evaluation of individual enantiomers to determine the optimal stereochemical configuration for a given biological target.

| Compound ID | Stereochemistry | Receptor Binding Affinity (e.g., Ki, nM) | Functional Activity (e.g., EC50, µM) |

|---|---|---|---|

| (R)-2c | (R)-4-Hydroxycyclohexyl | - | - |

| (S)-2c | (S)-4-Hydroxycyclohexyl | - | - |

| rac-2c | Racemic 4-Hydroxycyclohexyl | - | - |

Identification of Key Pharmacophoric Features within the this compound Framework for Specific Activities

A pharmacophore model for a class of compounds defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. For the this compound framework, several key features can be identified based on the analysis of SAR data.

The essential pharmacophoric elements likely include:

A Hydrogen Bond Donor/Acceptor Region: The 2-amino group and the thiazole nitrogen atom can act as hydrogen bond donors and acceptors, respectively. Modifications at the 2-amino position, such as acylation or urea (B33335) formation, further modulate these interactions.

A Hydrophobic/Lipophilic Pocket: The cyclohexyl group at the 5-position occupies a significant hydrophobic pocket in the target protein. The size, shape, and lipophilicity of this group are critical for potent activity. nih.gov

A Central Heterocyclic Scaffold: The thiazole ring serves as a rigid scaffold to correctly orient the key interacting moieties (the 2-amino group and the 5-cyclohexyl group) for optimal binding.

Pharmacophore modeling studies on related 2-aminothiazole anticancer agents have often identified a combination of hydrogen bond donors, acceptors, and hydrophobic features as crucial for activity. nih.gov A hypothetical pharmacophore model for a specific activity, such as kinase inhibition, might involve the 2-amino group forming a key hydrogen bond with the hinge region of the kinase, while the cyclohexyl group occupies a hydrophobic pocket.

| Pharmacophoric Feature | Corresponding Structural Moiety | Observed Impact on Activity |

|---|---|---|

| Hydrogen Bond Donor | 2-Amino group (-NH2) | Essential for interaction with many targets; substitution modulates activity. |

| Hydrogen Bond Acceptor | Thiazole Nitrogen | Contributes to binding affinity and selectivity. |

| Hydrophobic Region | 5-Cyclohexyl group | Crucial for potency; size and shape influence binding. nih.gov |

| Aromatic/π-stacking Interaction | Thiazole ring | Can engage in π-π stacking with aromatic residues in the binding site. |

Biological Activities and Mechanistic Investigations of 5 Cyclohexyl 1,3 Thiazol 2 Amine Derivatives in Vitro

Antimicrobial Efficacy

Derivatives of the thiazole (B1198619) nucleus, a heterocyclic system containing sulfur and nitrogen, are a cornerstone in the development of new antimicrobial agents. ubbcluj.romdpi.com The incorporation of a cyclohexyl group at the 5-position of the 2-aminothiazole (B372263) ring is a structural feature that has been explored for its influence on antimicrobial potency. The inherent bioactivity of the thiazole ring is often leveraged through molecular hybridization, combining it with other pharmacophores to enhance its therapeutic effects against a wide spectrum of pathogens. researchgate.netnih.gov

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Thiazole derivatives have demonstrated a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Studies show that specific substitutions on the thiazole ring system are crucial for the antibacterial effect. For instance, a series of novel heteroaryl(aryl) thiazole derivatives showed moderate to good activity, with MIC values ranging from 0.17 to >3.75 mg/mL against various bacterial strains. nih.gov In one study, compound 3 (possessing a 2-(3,4-dimethoxyphenyl)ethanamine substituent) was particularly effective, with MICs between 0.23–0.70 mg/mL. nih.gov Another study highlighted pyrazole-thiazolin-4-one derivatives, where compounds 10 and 13 showed good activity against Gram-negative bacteria (MIC 0.43–0.98 μg/mL) and Gram-positive bacteria (MIC 0.95–0.98 μg/mL). nih.gov The activity is often compared to standard antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.govnih.gov

Interactive Table: Antibacterial Activity of Selected Thiazole Derivatives

Antifungal Properties and Targets

The antifungal potential of thiazole derivatives is also a significant area of investigation. ubbcluj.ronih.gov Research has shown these compounds to be active against various fungal strains, including Candida albicans and Aspergillus niger. ubbcluj.ronih.govnih.gov A study of new heteroaryl(aryl) thiazole derivatives found their antifungal activity to be even more pronounced than their antibacterial effects, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov Similarly, certain 1,3-thiazole derivatives demonstrated notable antifungal activity at concentrations of 125–150 μg/mL. nih.gov The mechanism of action is often linked to the inhibition of essential fungal enzymes or disruption of the cell membrane. nih.gov For example, some thiazole derivatives are reported to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for microbial survival. nih.gov

Antitubercular Activity and Specificity

Derivatives featuring a cyclohexyl group have shown specific and promising activity against Mycobacterium tuberculosis. In a study screening N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives, the compound possessing a cyclohexyl group (5a ) exhibited the highest inhibitory activity (67%) against the M. tuberculosis H37Rv strain at a concentration of 6.25 μg/mL. cbijournal.com This was significantly higher than derivatives with other substituents like p-chlorophenyl (32% inhibition) or benzyl (B1604629) (16% inhibition). cbijournal.com Further research into N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives also revealed significant antimycobacterial activity. researchgate.net Specifically, compound C5 showed excellent activity with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/ml, which was more potent than some standard drugs. researchgate.net Compound C1 from the same series also demonstrated good activity at 3.12 µg/ml. researchgate.net These findings underscore the importance of the cyclohexyl moiety for potent antitubercular effects.

Anticancer and Antiproliferative Potentials

The thiazole scaffold is a recognized pharmacophore in anticancer drug design, appearing in approved drugs and numerous investigational compounds. nih.govnih.gov Derivatives of 5-Cyclohexyl-1,3-thiazol-2-amine have been evaluated for their ability to suppress cancer cell growth and induce cell death through various cellular mechanisms.

Cytotoxic Effects on Various Cancer Cell Lines

In vitro studies have confirmed the cytotoxic potential of this compound and its derivatives against a panel of human cancer cell lines. The parent compound was found to significantly reduce the viability of MCF-7 breast cancer cells. Hybridization of the thiazole core with other moieties, such as phthalimide (B116566) or amino acids, has been shown to yield derivatives with potent cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govnih.gov For example, certain thiazole-amino acid hybrids displayed IC50 values as low as 2.07–8.51 μM, comparable to the standard drug 5-fluorouracil. nih.gov Similarly, some novel bis-thiazole derivatives exhibited remarkable cytotoxicity, with one compound (5c ) showing an IC50 value of 0.6 nM against HeLa cells. nih.gov The selectivity of these compounds is also a key research focus, with some derivatives showing lower toxicity towards normal cell lines compared to cancer cells. researchgate.net

Interactive Table: Cytotoxic Activity of Selected Thiazole Derivatives

Investigation of Apoptosis Induction and Cell Cycle Modulation

Beyond general cytotoxicity, research has delved into the specific mechanisms by which these thiazole derivatives exert their anticancer effects. A primary mechanism identified is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that treatment with certain thiazole derivatives leads to classic signs of apoptosis, such as DNA fragmentation and changes in nuclear morphology. excli.denih.gov The apoptotic process is often triggered via the intrinsic (mitochondrial) pathway, involving the release of cytochrome c, which in turn activates caspases-9 and -3. nih.gov Some bis-thiazole compounds were found to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic Bcl-2 gene. nih.gov

In addition to apoptosis, modulation of the cell cycle is another key anticancer mechanism. researchgate.net Certain derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating. For example, one study found that a thiazole derivative induced cell cycle arrest in the S phase for HCT-116 (colon) and HeLa cancer cells, and in the G2/M phase for the MCF-7 breast cancer cell line. researchgate.net Other chalcone-like derivatives were shown to arrest the cell cycle in the G0/G1 phase. excli.de This disruption of the normal cell cycle progression ultimately inhibits tumor growth.

Enzyme Inhibition as a Mechanism of Anticancer Action (e.g., CDK9, GSTO1-1)

Derivatives of 2-aminothiazole have demonstrated notable potential as anticancer agents through the inhibition of various enzymes crucial for cancer cell proliferation and survival. nih.gov

One of the key targets is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a transcriptional kinase that, in complex with cyclin T, forms the positive transcription elongation factor b (p-TEFb), a critical regulator of RNA transcription. nih.govmdpi.com Inhibition of CDK9 can selectively target the expression of anti-apoptotic proteins, which are often overexpressed in cancer cells, thereby promoting programmed cell death (apoptosis). nih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed and shown to be potent inhibitors of CDKs. nih.gov For instance, certain 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines exhibit potent inhibition of CDK9, along with CDK1 and CDK2, with Ki values in the nanomolar range. nih.gov This multi-CDK inhibition leads to significant cytotoxicity in cancer cell lines. nih.gov Specifically, one derivative, 12u , was found to inhibit CDK9 with an IC50 of 7 nM and displayed over 80-fold selectivity for CDK9 compared to CDK2. nih.gov This compound effectively reduces the levels of the anti-apoptotic protein Mcl-1 and induces apoptosis in human cancer cells. nih.gov

While direct inhibition of Glutathione S-transferase Omega-1 (GSTO1-1) by this compound derivatives is not explicitly detailed in the provided search results, the broader class of thiazole derivatives has been associated with the inhibition of various enzymes involved in cancer. For example, some pseudothiohydantoin derivatives, which are related to thiazolones, have been reported to inhibit enzymes like carbonic anhydrase IX (CA IX) and human mitotic kinesin Eg5. nih.gov

The anticancer activity of thiazole derivatives is not limited to CDK inhibition. Some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov For example, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) showed potent antiproliferative activity against several human cancer cell lines with IC50 values in the sub-micromolar range. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme(s) | Cell Line(s) | Observed Effect | IC50/Ki Value | Reference |

|---|---|---|---|---|---|

| 12u (a 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK9, CDK2 | Human cancer cells, primary CLL cells | Induces apoptosis, reduces Mcl-1 levels | IC50 = 7 nM (CDK9) | nih.gov |

| Ia (a 2-anilino-4-thiazolpyrimidine) | CDK9, CDK1, CDK2 | Not specified | Potent pan-CDK inhibitor | Ki = 1-6 nM | nih.gov |

| 12a (a 5-cyano-2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK9, CDK1, CDK2 | Not specified | Potent pan-CDK inhibitor | Ki = 1-6 nM | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Tubulin | SGC-7901, and other human cancer cell lines | Inhibits tubulin polymerization, induces G2/M arrest | IC50 = 0.36-0.86 µM | nih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | Not specified | K563 leukemia cells | High antiproliferative potency | Comparable to dasatinib | nih.gov |

Antiviral Activities

Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.govnih.gov They have been reported to inhibit a range of viruses, including influenza viruses, coronaviruses, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.govajol.infonih.gov The antiviral mechanism of these compounds can involve targeting various viral or host cell components essential for viral replication.

For instance, some thiazole-based compounds have been investigated for their potential against COVID-19, with in-silico studies suggesting interactions with key viral proteins. ajol.info The similarity of the thiazole moiety to the antiviral drug ritonavir, which is used in the treatment of COVID-19, has spurred further research in this area. ajol.info

In the context of influenza viruses, certain thiopyrano[2,3-d] nih.govthiazole derivatives have demonstrated significant in vitro activity against influenza A virus types H3N2 and H5N1. researchgate.net Specifically, alkyl rel-(5R,5aR,11bS)-2,6-dioxo-3,5a,6,11b-tetrahydro-2Н,5H-chromeno[4',3':4,5]thiopyrano[2,3-d] nih.govthiazole-5-carboxylates were identified as particularly active. researchgate.net Furthermore, newly synthesized 1,2,3-triazole glycosides incorporating a benzothiazole (B30560) core have shown high antiviral activity against both wild-type and neuraminidase inhibitor-resistant strains of avian influenza H5N1 and human influenza H1N1 viruses in vitro. mdpi.com One such compound, (2R,3R,4S,5R)-2-((1-(Benzo[d]thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 9c) , exhibited a 50% inhibitory concentration (IC50) of 2.280 µM. mdpi.com

Thiazole derivatives have also shown activity against other viruses. For example, thiazolones have been identified as potential antiviral agents against the hepatitis C virus (HCV) and herpes simplex virus (HSV). nih.gov Additionally, some bis-1,3-thiazole derivatives have been screened for their activity against the H1N1 virus and Hepatitis C virus, with some compounds showing promising results compared to the antiviral drug Ribavirin. researchgate.net

Anti-inflammatory and Antioxidant Profiles

Derivatives of this compound have been investigated for their potential anti-inflammatory and antioxidant properties, which are often interconnected. nih.gov

Anti-inflammatory Activity: The anti-inflammatory action of thiazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Several thiazole derivatives have been identified as selective inhibitors of COX-2, an enzyme upregulated during inflammation. nih.govsemanticscholar.org For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were found to be potent and selective COX-2 inhibitors. nih.gov Similarly, certain 2-imino-4-thiazolidinones and 5-arylidene-2-imino-4-thiazolidinones have demonstrated significant in vivo anti-inflammatory activity. nih.gov

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Thiazole derivatives containing phenolic fragments have shown promise as antioxidants. mdpi.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce ferric ions. nih.govmdpi.com Studies on thiosemicarbazones, which are precursors to thiazoles, have shown that derivatives with a 2,6-di-tert-butylphenol (B90309) group exhibit strong antioxidant activity due to the formation of a stable phenoxyl radical. mdpi.com A series of thiazolyl–catechol compounds also displayed significant antioxidant potential in various in vitro assays. nih.gov

A study on new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed that while they induced oxidative stress in cancer cell lines at high concentrations, they also demonstrated antioxidant properties in other assays. nih.gov

Other Reported and Investigated Biological Activities

Beyond the activities detailed above, derivatives of this compound and related thiazole compounds have been explored for a variety of other biological effects in vitro.

Antimicrobial and Antifungal Activity: Thiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. itmedicalteam.plnih.gov Their structural features facilitate interactions with microbial targets. For instance, novel thiazole derivatives bearing β-amino acid and aromatic moieties have shown potent and selective bactericidal activity against multidrug-resistant Gram-positive pathogens and antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov

Antiparasitic Activity: Some 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which share the thiazole core, have shown in vitro activity against protozoan parasites like Trypanosoma brucei. mdpi.com

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition: A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were found to be significant inhibitors of 11β-HSD1, an enzyme involved in glucocorticoid metabolism. nih.gov The compound 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) showed a strong inhibitory effect with an IC50 of 0.07 µM and was more selective than the known inhibitor carbenoxolone. nih.gov

Analgesic and Anti-itch Properties: There are indications that this compound may have applications in treating pain, including chronic, neuropathic, and inflammatory pain, as well as conditions related to itch and dermatitis.

This diverse range of biological activities underscores the potential of this compound and its derivatives as lead compounds for the development of new therapeutic agents. globalresearchonline.net

Computational and Cheminformatics Approaches in Research on 5 Cyclohexyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial for understanding the potential mechanism of action of a drug candidate. For 5-Cyclohexyl-1,3-thiazol-2-amine, molecular docking simulations can be utilized to screen its binding affinity against a wide array of biological targets.

For instance, based on studies of similar thiazole (B1198619) derivatives, potential targets for this compound could include enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory responses. mdpi.comlaccei.org In a hypothetical docking study, this compound would be placed into the active site of a target protein, and its binding energy would be calculated. A lower binding energy suggests a more stable and favorable interaction. The docking results can also reveal key amino acid residues within the target's active site that interact with the ligand, providing insights for further structural modifications to enhance binding.

In studies on related thiazole compounds, docking analyses have successfully identified crucial interactions. For example, research on a series of 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives identified a binding site within the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), a key target in cancer therapy. mdpi.com Similarly, docking studies of thiazole derivatives against 5-lipoxygenase have provided a basis for understanding their anti-inflammatory potential. laccei.org These examples underscore the utility of molecular docking in identifying and characterizing the interactions of this compound with biologically relevant targets.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile673 |

| EGFR Tyrosine Kinase | -9.2 | Met793, Gly796, Leu844 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from molecular docking studies.

Molecular Dynamics Studies for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and a more accurate estimation of binding affinity.

In the context of this compound, an MD simulation would be initiated with the docked complex in a simulated physiological environment. Over the course of the simulation, the trajectory of the ligand and protein would be analyzed to assess the stability of their interactions. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to understand the flexibility of the protein and the ligand's movement within the binding site.

Furthermore, MD simulations can be used to perform free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), to obtain a more quantitative measure of the binding affinity. This information is critical for ranking potential drug candidates and prioritizing them for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a dataset of compounds with known activities and can be used to predict the activity of new, untested compounds.

For this compound, a QSAR model could be developed using a series of its derivatives with varying substituents on the cyclohexyl or amino groups. The biological activity of these derivatives against a specific target would be experimentally determined. Then, various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that correlates these descriptors with the observed biological activity. researchgate.netimist.ma

A successful QSAR model can be a powerful predictive tool. researchgate.net It can be used to screen virtual libraries of compounds and identify those with the highest predicted activity, thereby guiding the synthesis of new and more potent derivatives of this compound. For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors demonstrated a good correlation between the chemical structures and their inhibitory activity, providing a model for predicting the potency of new compounds. laccei.org

Table 2: Example of Descriptors Used in a QSAR Model

| Descriptor | Description |

| LogP | A measure of the compound's lipophilicity. |

| Molecular Weight | The mass of the molecule. |

| Topological Polar Surface Area (TPSA) | A descriptor related to the compound's ability to permeate cell membranes. |

| Number of Hydrogen Bond Donors/Acceptors | Important for interactions with biological targets. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties and reactivity of a molecule. These calculations can be used to understand the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict various spectroscopic properties.

In Silico Target Identification and Pathway Analysis

One of the initial challenges in drug discovery is identifying the biological target of a compound. In silico target identification methods use computational approaches to predict the potential protein targets of a small molecule. These methods often rely on the principle of "guilt by association," where the similarity of a compound to known drugs or ligands is used to infer its potential targets.

For this compound, various web-based tools and databases can be used for target identification. nih.gov These platforms compare the structure of the query molecule to libraries of compounds with known biological activities. By identifying structurally similar compounds with known targets, potential targets for this compound can be proposed. Once potential targets are identified, pathway analysis can be performed to understand the biological pathways in which these targets are involved, providing insights into the potential therapeutic applications and possible side effects of the compound.

Structure-Based Drug Design Strategies utilizing the this compound Core

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. The this compound scaffold can serve as a starting point for SBDD campaigns.

Once a specific target for this compound has been identified and its structure determined (either experimentally via X-ray crystallography or NMR, or computationally through homology modeling), SBDD can be employed to design more potent and selective inhibitors. By visualizing the binding of the this compound core within the active site of the target, medicinal chemists can identify opportunities for structural modifications. For example, the cyclohexyl group could be modified to better fit into a hydrophobic pocket, or the amino group could be functionalized to form additional hydrogen bonds with the protein. This iterative process of design, synthesis, and testing, guided by the structural information, can lead to the development of highly optimized drug candidates. nih.gov

Future Perspectives and Emerging Research Directions for 5 Cyclohexyl 1,3 Thiazol 2 Amine

Development of Novel and Green Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for the efficient and sustainable production of thiazole (B1198619) derivatives. Traditional methods often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. Future efforts will likely focus on developing novel and greener synthetic routes to 5-cyclohexyl-1,3-thiazol-2-amine and its analogues.

Modern synthetic approaches such as multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a powerful and efficient alternative. frontiersin.org These reactions minimize waste and improve atom economy. frontiersin.org Furthermore, the adoption of green chemistry principles is becoming increasingly important. This includes the use of microwave irradiation, which can dramatically reduce reaction times and improve yields, often under solvent-free conditions. nih.govmdpi.com Ultrasound-assisted synthesis is another eco-friendly technique that can enhance reaction rates and efficiency. researchgate.net The development of one-pot syntheses, where sequential reactions are carried out in the same flask, further streamlines the production of complex molecules and avoids the need for isolating intermediates. frontiersin.orgmdpi.com The use of environmentally benign solvents, such as ionic liquids or water, and heterogeneous catalysts that can be easily recovered and reused, will be central to creating sustainable synthetic pathways for this class of compounds. nih.gov

Table 1: Emerging Green Synthetic Methodologies for Thiazole Derivatives

| Methodology | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, higher yields, improved purity, often solvent-free. nih.govmdpi.com |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single reaction vessel to form a final product that contains portions of all initial reactants. | High atom economy, operational simplicity, reduced waste, rapid generation of molecular diversity. frontiersin.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, leading to localized high temperatures and pressures that accelerate reactions. | Shorter reaction times, milder conditions, increased yields. researchgate.net |

| One-Pot Synthesis | Multiple consecutive reactions are performed in the same reactor without isolating intermediates. | Time and resource-efficient, reduced solvent usage and waste. frontiersin.orgmdpi.com |

| Catalysis in Green Solvents | Utilizes non-toxic, renewable, or recyclable solvents (e.g., water, ionic liquids) and recoverable catalysts. | Enhanced safety, reduced environmental impact, catalyst reusability. nih.gov |

Discovery of Unexplored Biological Targets and Therapeutic Applications

The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While initial studies may focus on a specific activity, the future holds significant promise for uncovering novel therapeutic applications for this compound by screening it against a broader range of targets.

Thiazole derivatives have demonstrated significant potential in oncology, with some analogues showing potent activity against breast cancer cell lines by inhibiting key signaling pathways. nih.gov One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), whose inhibition can suppress tumor angiogenesis and proliferation. nih.gov Beyond cancer, there is emerging evidence of neuroprotective effects, where thiazole compounds may inhibit the protein aggregation associated with neurodegenerative conditions like Alzheimer's disease. The antimicrobial field also presents a major opportunity, as new thiazole-based heterocycles have shown efficacy against resistant bacterial and fungal strains, in some cases by targeting essential enzymes like DNA gyrase. nih.gov Other potential targets for thiazole derivatives include protein kinases such as DYRK1A, which are implicated in various diseases. mdpi.com Systematic screening and mechanism-of-action studies will be essential to identify and validate these and other currently unexplored biological targets for this compound.

Table 2: Potential Biological Targets and Therapeutic Areas for Thiazole Derivatives

| Potential Target | Therapeutic Area | Rationale |

|---|---|---|

| VEGFR-2 | Oncology (e.g., Breast Cancer) | Inhibition of this receptor kinase can block tumor angiogenesis and cell proliferation. nih.gov |

| Protein Aggregates (e.g., Amyloid-beta) | Neurodegenerative Diseases (e.g., Alzheimer's) | Thiazole structures may interfere with the formation of neurotoxic protein plaques. |

| Bacterial DNA Gyrase | Infectious Diseases | This essential bacterial enzyme is a validated target for antibiotics, and thiazoles represent a potential new class of inhibitors. nih.gov |

| Protein Kinases (e.g., DYRK1A) | Various (Oncology, Neurology) | Kinases are crucial cellular regulators, and their dysregulation is linked to numerous diseases; thiazoles can act as kinase inhibitors. mdpi.com |

| Microbial Enzymes | Infectious Diseases | Derivatives have shown broad antimicrobial potential against various pathogens, including Staphylococcus aureus and Candida albicans. nih.gov |

Advanced Lead Optimization and Multi-Targeting Approaches

Once a primary biological activity is established for this compound, the subsequent phase of research will involve advanced lead optimization to enhance its drug-like properties. This process entails systematically modifying the parent structure to improve potency, selectivity, and pharmacokinetic parameters. For this specific compound, key areas for modification include the cyclohexyl ring and the 2-amino group. Introducing substituents onto the cyclohexyl ring or replacing it with other cyclic or acyclic lipophilic groups could fine-tune its binding affinity and metabolic stability. Similarly, derivatization of the amino group can modulate the compound's polarity and hydrogen bonding capacity.

A more sophisticated and emerging strategy is the design of multi-target agents. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. A drug that can modulate several key targets simultaneously may offer superior efficacy and a lower likelihood of developing resistance compared to a highly selective single-target agent. The thiazole scaffold is well-suited for this approach, given its documented ability to interact with diverse targets. nih.gov Future research could rationally design analogues of this compound that, for example, combine VEGFR-2 inhibition with anti-inflammatory activity or possess both neuroprotective and antioxidant properties. This requires a deep understanding of the structure-activity relationships for each target and the use of molecular hybridization techniques to integrate different pharmacophores into a single molecule. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Design of Thiazole Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. nih.goveurekaselect.com For the rational design of analogues of this compound, AI and ML offer several powerful applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel thiazole derivatives based on their chemical structures. nih.goveurekaselect.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. AI can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov De novo drug design algorithms can generate entirely new molecular structures optimized for a specific biological target, while virtual screening, powered by ML, can rapidly screen massive virtual libraries of compounds to identify promising hits for further investigation. nih.gov These in silico methods, when used in conjunction with experimental techniques like molecular docking, provide powerful insights into drug-target interactions and guide the rational design of the next generation of thiazole-based therapeutics. nih.govresearchgate.net

Table 3: Application of AI and Machine Learning in Thiazole Drug Design

| AI/ML Technique | Application in Drug Design | Benefit |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their physicochemical properties and structural features. nih.govresearchgate.net | Prioritizes synthesis of the most promising candidates; reduces unnecessary experiments. |

| Virtual Screening | Rapidly screens large compound libraries in silico to identify molecules likely to bind to a specific target. | Accelerates hit identification; cost-effective exploration of vast chemical space. nih.gov |

| ADME/Toxicity Prediction | Models predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity. | Early deselection of compounds with poor drug-like properties or safety risks. |

| De Novo Design | Generates novel molecular structures algorithmically, optimized for desired properties and target binding. | Explores novel chemical space; creates patentable lead compounds. |

| Molecular Docking & Simulation | Predicts the binding mode and affinity of a molecule to a protein target. nih.govresearchgate.net | Provides insight into drug-target interactions to guide rational optimization. |

Q & A

Q. What are the standard synthetic routes for 5-cyclohexyl-1,3-thiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as cyclohexyl isothiocyanate with 2-aminoethanethiol under basic conditions. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C), and catalyst use (e.g., triethylamine). The intermediate thiourea undergoes intramolecular cyclization to form the thiazole ring . Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : The cyclohexyl group’s protons appear as a multiplet (δ 1.2–2.0 ppm), while the thiazole NH₂ group shows a broad singlet (δ 5.5–6.5 ppm). Aromatic protons in substituted derivatives resonate at δ 7.0–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 199.10 (calculated for C₉H₁₄N₂S). Fragmentation patterns help identify substituents .

Q. What are the primary biological activities explored for thiazol-2-amine derivatives in medicinal chemistry?

Thiazol-2-amine scaffolds are investigated for antimicrobial, antifungal, and anticancer properties. The cyclohexyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration in neurological drug candidates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural validation?

Contradictions may arise from impurities or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity.

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., NH₂ tautomerism) .

- X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles .

Q. What experimental design principles apply to optimizing this compound derivatives for targeted drug delivery?

- Factorial Design : Tests multiple variables (e.g., solvent polarity, temperature) to identify interactions affecting yield and purity .

- QSAR Modeling : Links structural modifications (e.g., electron-withdrawing groups on the thiazole ring) to bioactivity using computational tools .

- In vitro assays : Prioritize derivatives with IC₅₀ < 10 µM in cytotoxicity screens before advancing to in vivo models .

Q. How do reaction mechanisms differ when introducing electron-deficient vs. electron-rich substituents to the thiazole ring?

- Electron-deficient groups (e.g., -CF₃): Enhance electrophilic aromatic substitution (EAS) reactivity, favoring regioselective functionalization at the 4-position of the thiazole.

- Electron-rich groups (e.g., -OCH₃): Stabilize intermediates in nucleophilic addition reactions, enabling C-5 modifications. Reaction pathways are validated using deuterium labeling or kinetic isotope effects .

Methodological Considerations

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Slow addition of reagents : Prevents exothermic side reactions (e.g., dimerization).

- Inert atmosphere (N₂/Ar) : Reduces oxidation of sensitive thiol intermediates.

- Continuous-flow systems : Improves heat dissipation and scalability compared to batch reactors .

Q. How are computational tools integrated into the study of this compound’s pharmacokinetic properties?

- Molecular docking : Predicts binding affinities to targets like kinases or GPCRs using AutoDock Vina.

- ADMET prediction : SwissADME estimates oral bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed biological activities?

- Re-evaluate assay conditions : Check for false positives/negatives due to solvent interference (e.g., DMSO >1% inhibits some enzymes).

- Synergistic effects : Test combinatorial libraries to identify additive or antagonistic interactions with co-administered drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.